molecular formula C11H21N3O B14139513 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one CAS No. 89020-35-9

1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one

Katalognummer: B14139513
CAS-Nummer: 89020-35-9
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: ZQJBLGVNUDGKLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one is a heterocyclic compound that features both piperidine and diazepane rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and diazepane moieties in its structure suggests that it may exhibit unique biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one typically involves the reaction of piperidine with a suitable diazepane precursor. One common method involves the alkylation of piperidine with a diazepane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Functionalized derivatives with diverse chemical properties.

Wissenschaftliche Forschungsanwendungen

1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

    Piperidine derivatives: Compounds like piperine and piperidine itself.

    Diazepane derivatives: Compounds such as diazepam and other benzodiazepines.

Uniqueness: 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one is unique due to the combination of piperidine and diazepane rings in its structure. This dual-ring system can confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.

Eigenschaften

CAS-Nummer

89020-35-9

Molekularformel

C11H21N3O

Molekulargewicht

211.30 g/mol

IUPAC-Name

1-(piperidin-1-ylmethyl)-1,3-diazepan-2-one

InChI

InChI=1S/C11H21N3O/c15-11-12-6-2-5-9-14(11)10-13-7-3-1-4-8-13/h1-10H2,(H,12,15)

InChI-Schlüssel

ZQJBLGVNUDGKLR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CN2CCCCNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.